Cas no 24851-69-2 (2-methyl-1,3-benzothiazole-5-carboxylic acid)
2-methyl-1,3-benzothiazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Methylbenzo[d]thiazole-5-carboxylic acid
- 2-methyl-1,3-benzothiazole-5-carboxylic Acid
- 2-Methyl-benzothiazole-5-carboxylic acid
- 2-methyl-5-benzothiazolcarboxylic acid
- 2-Methyl-5-carboxy-benzothiazol
- 2-Methyl-benzo< 1,3> thiazol-5-carbonsaeure
- 2-Methyl-benzothiazol-5-carbonsaeure
- AC1LDLFR
- AC1Q2PD7
- Ambcb4000015
- Sulfonamide derivative, 1
- SureCN1105986
- 5-Benzothiazolecarboxylicacid,2-methyl-(8CI,9CI)
- 5-Benzothiazolecarboxylic acid, 2-methyl-
- 2-methylbenzothiazole-5-carboxylic acid
- SMR000015267
- MLS000030206
- cid_649953
- BDBM87603
- TVUFPZOJUJGDDD-UHFFFAOYSA-N
- HMS2396B08
- BCP09144
- FCH1781098
- 2-methyl-1,3-benzothiazole-5-carboxylic acid
-
- MDL: MFCD00498510
- Inchi: 1S/C9H7NO2S/c1-5-10-7-4-6(9(11)12)2-3-8(7)13-5/h2-4H,1H3,(H,11,12)
- InChI Key: TVUFPZOJUJGDDD-UHFFFAOYSA-N
- SMILES: S1C(C)=NC2C=C(C(=O)O)C=CC1=2
Computed Properties
- Exact Mass: 193.01981
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 222
- Topological Polar Surface Area: 78.4
Experimental Properties
- PSA: 50.19
2-methyl-1,3-benzothiazole-5-carboxylic acid Security Information
- Hazard Statement: H315-H319-H335
- Storage Condition:Sealed in dry,Room Temperature
2-methyl-1,3-benzothiazole-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M192293-1g |
2-methyl-1,3-benzothiazole-5-carboxylic acid |
24851-69-2 | 95% | 1g |
¥284.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M192293-5g |
2-methyl-1,3-benzothiazole-5-carboxylic acid |
24851-69-2 | 95% | 5g |
¥1340.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M192293-250mg |
2-methyl-1,3-benzothiazole-5-carboxylic acid |
24851-69-2 | 95% | 250mg |
¥89.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M192293-10g |
2-methyl-1,3-benzothiazole-5-carboxylic acid |
24851-69-2 | 95% | 10g |
¥2414.90 | 2023-09-01 | |
| Alichem | A051000092-5g |
2-Methylbenzothiazole-5-carboxylic acid |
24851-69-2 | 98% | 5g |
$422.86 | 2023-09-02 | |
| Alichem | A051000092-10g |
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24851-69-2 | 98% | 10g |
$609.13 | 2023-09-02 | |
| Chemenu | CM158504-1g |
2-Methyl-benzothiazole-5-carboxylic acid |
24851-69-2 | 95% | 1g |
$103 | 2021-06-08 | |
| Chemenu | CM158504-5g |
2-Methyl-benzothiazole-5-carboxylic acid |
24851-69-2 | 95% | 5g |
$264 | 2021-06-08 | |
| Chemenu | CM158504-10g |
2-Methyl-benzothiazole-5-carboxylic acid |
24851-69-2 | 95% | 10g |
$395 | 2021-06-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M848098-1g |
2-Methylbenzo[d]thiazole-5-carboxylic acid |
24851-69-2 | 95% | 1g |
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2-methyl-1,3-benzothiazole-5-carboxylic acid Suppliers
2-methyl-1,3-benzothiazole-5-carboxylic acid Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on 2-methyl-1,3-benzothiazole-5-carboxylic acid
Introduction to 2-methyl-1,3-benzothiazole-5-carboxylic acid (CAS No. 24851-69-2)
2-methyl-1,3-benzothiazole-5-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 24851-69-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the benzothiazole family, a class of molecules known for their diverse biological activities and utility in medicinal chemistry. The structural framework of 2-methyl-1,3-benzothiazole-5-carboxylic acid consists of a benzene ring fused to a thiazole ring, with a carboxylic acid substituent at the 5-position and a methyl group at the 2-position. This specific arrangement of functional groups imparts unique chemical and pharmacological properties, making it a valuable scaffold for drug discovery and synthetic chemistry.
The benzothiazole core is a privileged structure in medicinal chemistry, widely recognized for its role in the development of therapeutic agents targeting various diseases. Its aromatic system and heteroatom functionality contribute to its ability to interact with biological targets such as enzymes and receptors. The carboxylic acid moiety in 2-methyl-1,3-benzothiazole-5-carboxylic acid not only enhances its solubility in polar solvents but also provides a site for further functionalization, enabling the synthesis of more complex derivatives with tailored biological activities.
In recent years, there has been a surge in research focused on benzothiazole derivatives due to their demonstrated efficacy in treating conditions ranging from infectious diseases to cancer. The structural motif is particularly influential in the development of antimicrobial agents, where it often serves as a key pharmacophore. For instance, studies have shown that modifications of the benzothiazole ring can significantly alter the antimicrobial spectrum and potency of compounds. This underscores the importance of 2-methyl-1,3-benzothiazole-5-carboxylic acid as a building block for novel antimicrobial drugs.
Moreover, the thiazole ring in 2-methyl-1,3-benzothiazole-5-carboxylic acid is known to exhibit anti-inflammatory and antioxidant properties. These activities are attributed to its ability to modulate various cellular signaling pathways involved in inflammation and oxidative stress. Recent research has highlighted its potential in developing treatments for chronic inflammatory diseases and neurodegenerative disorders. The presence of both sulfur and nitrogen atoms in the thiazole ring allows for diverse interactions with biological targets, making it an attractive scaffold for medicinal chemists.
The synthesis of 2-methyl-1,3-benzothiazole-5-carboxylic acid involves multi-step organic reactions that typically begin with readily available precursors such as thiourea and anthranilic acid derivatives. The introduction of the methyl group at the 2-position and the carboxylic acid at the 5-position requires careful control of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, facilitating its use in both academic research and industrial applications.
One of the most compelling aspects of 2-methyl-1,3-benzothiazole-5-carboxylic acid is its versatility as a precursor for more complex molecules. By further functionalizing its structure—such as through halogenation, alkylation, or amidation—chemists can generate libraries of derivatives with distinct pharmacological profiles. These derivatives can then be screened for activity against various disease targets, including cancer, inflammation, and infections. The carboxylic acid group provides a convenient handle for conjugation with other biomolecules, such as peptides or nucleotides, expanding its utility in biopharmaceutical applications.
Recent studies have also explored the role of 2-methyl-1,3-benzothiazole-5-carboxylic acid in materials science. Its ability to form coordination complexes with metals has led to investigations into its use as a ligand in catalysis and sensing applications. The unique electronic properties of the benzothiazole ring allow it to interact with transition metals in ways that can be exploited for designing novel catalysts or sensors with high sensitivity and selectivity.
The pharmaceutical industry has been particularly interested in 2-methyl-1,3-benzothiazole-5-carboxylic acid due to its potential as an intermediate in drug development. Several clinical trials have been conducted or are ongoing to evaluate the safety and efficacy of compounds derived from this scaffold. Early results suggest promising activity against certain types of cancer and infectious diseases. These findings highlight the importance of continued research into this compound and its derivatives.
In conclusion,2-methyl-1,3-benzothiazole-5-carboxylic acid (CAS No. 24851-69-2) is a multifaceted compound with significant potential across multiple domains of chemistry and medicine. Its unique structural features make it an excellent candidate for further exploration as a drug intermediate, material component, or synthetic precursor. As research progresses,the full therapeutic and industrial scope of this molecule is expected to expand,opening new avenues for innovation.
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